![molecular formula C19H19N3O2 B12611605 {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone CAS No. 914392-56-6](/img/structure/B12611605.png)
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the methoxy and propan-2-yl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Análisis De Reacciones Químicas
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone can be compared with other quinazoline derivatives, such as:
- **2-[(Propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
- **7-Methoxyquinazolin-6-yl}(phenyl)methanone
These compounds share similar structures but differ in the presence or absence of specific functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
914392-56-6 |
|---|---|
Fórmula molecular |
C19H19N3O2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
[7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19-20-11-14-9-15(17(24-3)10-16(14)22-19)18(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22) |
Clave InChI |
QRDITVSMPPDKSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
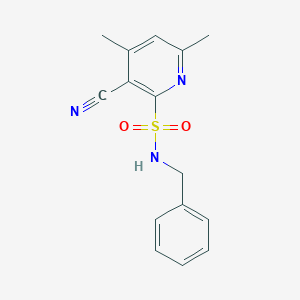
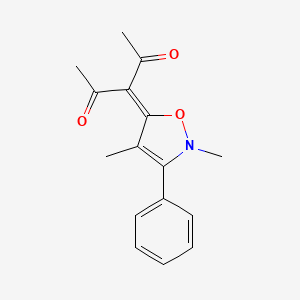
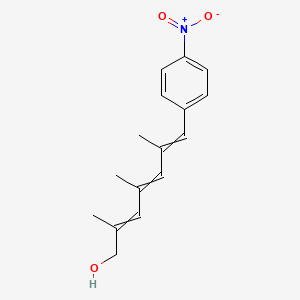
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

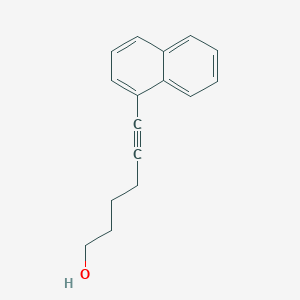
![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
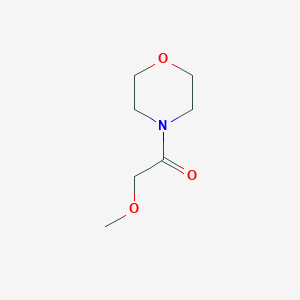
![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
